molecular formula C20H20N2O2S B4048547 N-{[(2-sec-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(2-sec-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B4048547
M. Wt: 352.5 g/mol
InChI Key: HZGIDYCIVXGFHM-UHFFFAOYSA-N
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Description

Benzofuran compounds, which this molecule is a derivative of, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . Methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and depend on the specific substituents present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure .

Scientific Research Applications

Synthesis and Characterization

Research on compounds with related structures often focuses on their synthesis and detailed characterization, including spectroscopic analysis, crystal structure determination, and mass spectrometry. These studies are foundational for understanding the properties of the compounds and for further applications in material science, pharmacology, and chemistry. For example, studies on the synthesis and spectroscopic characterization of related benzamide derivatives provide insights into the chemical properties and potential uses of such compounds (Saeed et al., 2010).

Biological Activities

Compounds with benzofuran and carboxamide groups have been explored for their biological activities, including antibacterial, antifungal, and antinociceptive effects. These activities are of interest for the development of new therapeutic agents. For instance, certain thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, suggesting potential applications in developing new antibiotics or antifungal medications (Vasu et al., 2005).

Material Science Applications

The structural motifs found in these compounds are also of interest in material science, particularly in the synthesis of novel polymers and materials with specific properties, such as thermal stability, solubility, and mechanical strength. Research into the synthesis and properties of related compounds can lead to the development of new materials with applications in electronics, coatings, and other industries (Hsiao et al., 2000).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary widely depending on their specific structure .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Properties

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-13(2)15-9-5-6-10-16(15)21-20(25)22-19(23)18-12-14-8-4-7-11-17(14)24-18/h4-13H,3H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGIDYCIVXGFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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